C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride
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Overview
Description
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride is a chemical compound with the CAS Number: 1187929-22-1 . It has a linear formula of C8H11Cl2N3 and a molecular weight of 220.1 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which is a class of compounds that this compound belongs to, has been widely studied . One method involves the use of β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups . Another method involves the use of 5-aminopyrazoles as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine ring system, which is a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Physical and Chemical Properties Analysis
This compound is an off-white solid . Its molecular weight is 220.1 . The InChI code is 1S/C8H9N3.2ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;;/h1-5H,6,9H2;2*1H .Mechanism of Action
Target of Action
The primary targets of C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride are cyclin-dependent kinases (CDKs), which include CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . CDKs play a crucial role in cell cycle regulation and are often dysregulated in various types of cancers .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division and growth .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase and the G2 phase to the M phase . The downstream effects include the arrest of cell division and growth, leading to the potential death of cancer cells .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of CDK activity, disruption of cell cycle progression, arrest of cell division and growth, and potential death of cancer cells .
Biochemical Analysis
Biochemical Properties
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of kinase activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, such as HeLa cells and L929 cells, this compound has been shown to act as a lipid droplet biomarker, indicating its potential use in cancer diagnostics . Additionally, this compound influences cell signaling pathways by modulating the activity of CDKs, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential in regulating cell function and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly CDKs. By binding to the active site of CDKs, this compound inhibits their kinase activity, preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound has been shown to localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific cellular compartments . These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride involves the reaction of 2-chloropyrazolo[1,5-a]pyridine with methylamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "2-chloropyrazolo[1,5-a]pyridine", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "2-chloropyrazolo[1,5-a]pyridine is reacted with excess methylamine in ethanol at reflux temperature for several hours.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine." ] } | |
CAS No. |
1187929-22-1 |
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;/h1-5H,6,9H2;1H |
InChI Key |
JOCNVQMNPSNPOP-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=NN2C(=C1)CN.Cl.Cl |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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